

Spectroscopic data (NMR, IR, MS) of 3-(2-Chloroethyl)pyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(2-Chloroethyl)pyridine

Cat. No.: B1593371

[Get Quote](#)

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-(2-Chloroethyl)pyridine

This guide provides a comprehensive analysis of the spectroscopic data for **3-(2-chloroethyl)pyridine**, a key intermediate in pharmaceutical and materials science. The structural elucidation of this molecule is paramount for ensuring reaction success, purity, and for regulatory purposes. Herein, we delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to provide a detailed electronic and vibrational portrait of this compound.

Molecular Structure and Spectroscopic Overview

3-(2-Chloroethyl)pyridine possesses a pyridine ring substituted at the 3-position with a chloroethyl group. This structure presents distinct spectroscopic signatures. The aromatic pyridine ring will exhibit characteristic signals in the downfield region of the NMR spectrum and specific vibrational modes in the IR spectrum. The ethyl chain provides aliphatic signals in the upfield NMR region, and its fragmentation is a key feature in the mass spectrum.

Caption: Molecular Structure of **3-(2-Chloroethyl)pyridine**

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For **3-(2-chloroethyl)pyridine**, both ^1H and ^{13}C NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy

The proton NMR spectrum of **3-(2-chloroethyl)pyridine** is characterized by signals from both the aromatic pyridine ring and the aliphatic ethyl chain. The electron-withdrawing nature of the nitrogen atom and the chlorine atom significantly influences the chemical shifts of adjacent protons.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Protons	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	~8.50	d	~2.0
H-6	~8.45	dd	~4.8, 1.6
H-4	~7.50	dt	~7.8, 2.0
H-5	~7.25	dd	~7.8, 4.8
-CH ₂ -Cl	~3.80	t	~7.0
Ar-CH ₂ -	~3.10	t	~7.0

- Aromatic Protons (H-2, H-4, H-5, H-6): These protons appear in the downfield region (7.2-8.5 ppm) due to the deshielding effect of the aromatic ring current. The proton at the 2-position (H-2) is the most deshielded due to its proximity to the electronegative nitrogen atom.
- Aliphatic Protons (-CH₂-): The two methylene groups of the ethyl chain appear as triplets, a result of coupling with each other. The methylene group attached to the chlorine atom is more deshielded (~3.80 ppm) compared to the one attached to the pyridine ring (~3.10 ppm).

Experimental Protocol: ¹H NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **3-(2-chloroethyl)pyridine** in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

- Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to obtain high-resolution spectra.
- Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.
- Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the spectrum. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Carbon	Chemical Shift (δ , ppm)
C-2	~150.0
C-6	~148.0
C-4	~136.0
C-3	~135.0
C-5	~123.5
-CH ₂ -Cl	~42.0
Ar-CH ₂ -	~35.0

- Aromatic Carbons: The carbons of the pyridine ring resonate between 123 and 150 ppm. The carbons adjacent to the nitrogen (C-2 and C-6) are the most deshielded.
- Aliphatic Carbons: The two methylene carbons appear in the upfield region, with the carbon attached to the chlorine atom appearing at a higher chemical shift (~42.0 ppm) due to the electronegativity of chlorine.

Experimental Protocol: ^{13}C NMR Spectroscopy

- Sample Preparation: Use the same sample prepared for ^1H NMR spectroscopy.
- Instrument Setup: Utilize a 100 MHz (or higher, corresponding to the ^1H frequency) NMR spectrometer.
- Data Acquisition: Acquire a proton-decoupled ^{13}C NMR spectrum. A larger number of scans is typically required compared to ^1H NMR due to the lower natural abundance of the ^{13}C isotope.
- Data Processing: Process the data similarly to the ^1H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Key IR Absorption Bands

Functional Group	Vibrational Mode	Expected Frequency (cm $^{-1}$)
C-H (aromatic)	Stretching	3100-3000
C-H (aliphatic)	Stretching	3000-2850
C=N, C=C (aromatic)	Stretching	1600-1450
C-H (aliphatic)	Bending	1465-1370
C-Cl	Stretching	800-600

- C-H Stretching: The spectrum will show distinct peaks for aromatic and aliphatic C-H stretching vibrations.
- Aromatic Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring appear in the 1600-1450 cm $^{-1}$ region.

- C-Cl Stretching: A characteristic absorption band for the C-Cl bond is expected in the fingerprint region ($800\text{-}600\text{ cm}^{-1}$).

Experimental Protocol: IR Spectroscopy

- Sample Preparation: A thin film of the neat liquid sample can be prepared between two potassium bromide (KBr) plates. Alternatively, a KBr pellet can be made if the sample is a solid.
- Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum over the range of $4000\text{-}400\text{ cm}^{-1}$. A background spectrum should be recorded and subtracted from the sample spectrum.
- Data Analysis: Identify and assign the major absorption bands to the corresponding functional groups.

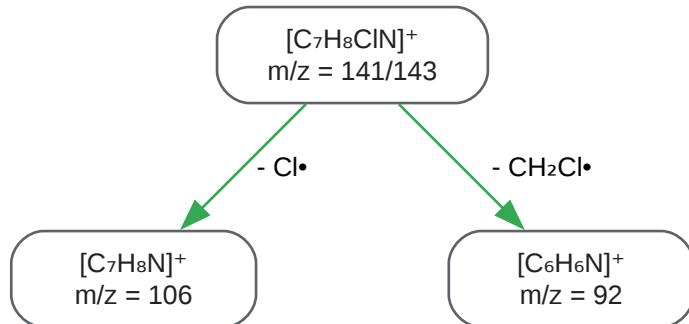
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Expected Mass Spectrum Data

- Molecular Ion (M^+): The molecular ion peak is expected at m/z 141, corresponding to the molecular weight of **3-(2-chloroethyl)pyridine**. Due to the presence of the chlorine isotope ^{37}Cl , a smaller peak ($M+2$) at m/z 143 with an intensity of about one-third of the M^+ peak is also expected.[1]
- Major Fragmentation Pathways:
 - Loss of a chlorine radical to give a fragment at m/z 106.
 - Benzylic cleavage to form the pyridylmethyl cation at m/z 92. This is often a very stable and abundant fragment for pyridine derivatives.

Major Fragmentation Pathway of 3-(2-Chloroethyl)pyridine

[Click to download full resolution via product page](#)

Caption: Predicted major fragmentation pathways of **3-(2-chloroethyl)pyridine**.

Experimental Protocol: Mass Spectrometry

- Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
- Ionization: Electron ionization (EI) is a common method for this type of molecule.
- Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary suite of tools for the comprehensive characterization of **3-(2-chloroethyl)pyridine**. The data and protocols presented in this guide serve as a valuable resource for researchers and scientists in ensuring the identity and purity of this important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-(2-Chloroethyl)pyridine | C7H8CIN | CID 199466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic data (NMR, IR, MS) of 3-(2-Chloroethyl)pyridine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1593371#spectroscopic-data-nmr-ir-ms-of-3-2-chloroethyl-pyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com